

Application Notes and Protocols: Eosinophil Isolation for BMS-639623 Studies

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Compound of Interest

Compound Name: BMS-639623

Cat. No.: B1667230

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Introduction

Eosinophils are key effector cells in a variety of inflammatory and allergic diseases, including asthma. Their recruitment and activation in tissues are largely mediated by the C-C chemokine receptor 3 (CCR3) and its ligands, such as eotaxin (CCL11). **BMS-639623** is a small molecule antagonist of CCR3 that has been investigated in clinical trials for asthma.[1] The study of **BMS-639623**'s effects on eosinophil function is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed protocols for the isolation of highly purified human eosinophils from peripheral blood and subsequent in vitro functional assays to characterize the effects of CCR3 antagonists like **BMS-639623**.

Data Presentation

The following tables summarize representative quantitative data for the effects of CCR3 antagonists on key eosinophil functions. This data is illustrative and may be used as a reference for expected outcomes when testing compounds like **BMS-639623**.

Table 1: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by a CCR3 Antagonist

CCR3 Antagonist	Target Ligand	IC50 (nM)	Assay Type
R321	Eotaxin-1 (CCL11)	15.3	Transwell Migration
R321	Eotaxin-2 (CCL24)	25.1	Transwell Migration
R321	Eotaxin-3 (CCL26)	45.7	Transwell Migration
SB-328437	Eotaxin-1 (CCL11)	1.1	Boyden Chamber
SB-328437	MCP-4 (CCL13)	1.6	Boyden Chamber
SB-328437	Eotaxin-2 (CCL24)	2.6	Boyden Chamber

Data for R321 is sourced from a study on a novel peptide nanoparticle CCR3 antagonist.[2]

Data for SB-328437 is from a study identifying potent, selective non-peptide CCR3 antagonists.
[3]

Table 2: Inhibition of Eotaxin-Induced Calcium Mobilization in Human Eosinophils by a CCR3 Antagonist

CCR3 Antagonist	Target Ligand	IC50 (nM)	Assay Type
SB-297006	Eotaxin-1 (CCL11)	2.3	Fura-2 AM
SB-328437	Eotaxin-1 (CCL11)	0.4	Fura-2 AM
SB-297006	MCP-4 (CCL13)	1.2	Fura-2 AM
SB-328437	MCP-4 (CCL13)	0.3	Fura-2 AM

Data is from a study identifying potent, selective non-peptide CCR3 antagonists.[3]

Table 3: Effect of a CCR3 Antagonist on Eosinophil Degranulation

Treatment	Stimulus	Measured Analyte	% Inhibition
CCR3 Antagonist (1 μ M)	Eotaxin-1 (10 nM)	Eosinophil Peroxidase (EPO)	~20%
CCR3 Antagonist (1 μ M)	Eotaxin-1 (10 nM)	β -hexosaminidase	~15%

This data is illustrative and represents typical, modest inhibition of chemokine-induced degranulation by CCR3 antagonists, as chemokines are generally weak stimuli for degranulation compared to other activators.

Experimental Protocols

Protocol 1: Human Eosinophil Isolation by Immunomagnetic Negative Selection

This protocol describes a highly reproducible method for isolating untouched, highly purified eosinophils from human peripheral blood, suitable for subsequent functional studies.

Materials:

- Human whole blood from healthy, non-allergic donors
- Anticoagulant (e.g., Acid Citrate Dextrose)
- Dextran 70 (6% in 0.9% NaCl)
- Ficoll-Paque PLUS
- Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
- Bovine Serum Albumin (BSA)
- Human Eosinophil Isolation Kit (Negative Selection, e.g., from Stemcell Technologies or Miltenyi Biotec) containing:
 - Antibody cocktail against CD2, CD14, CD16, CD19, CD56, Glycophorin A

- Magnetic particles
- 50 mL conical tubes
- Serological pipettes
- Centrifuge
- Magnetic separator
- Hemocytometer or automated cell counter
- Trypan blue solution
- Microscope

Procedure:

- Blood Collection and Erythrocyte Sedimentation:
 - Collect whole blood into tubes containing anticoagulant.
 - Mix blood with 6% Dextran 70 in a 4:1 ratio (blood:dextran).
 - Allow erythrocytes to sediment at room temperature for 45-60 minutes.
 - Carefully collect the leukocyte-rich plasma (upper layer).
- Granulocyte Enrichment by Density Gradient Centrifugation:
 - Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a 50 mL conical tube at a 2:1 ratio.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers.
 - Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

- Red Blood Cell Lysis (Optional):
 - Resuspend the cell pellet in a small volume of HBSS.
 - Add ice-cold, sterile water to lyse the remaining red blood cells for no more than 30 seconds.
 - Restore isotonicity by adding an equal volume of 1.8% NaCl.
 - Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet with HBSS.
- Immunomagnetic Negative Selection:
 - Resuspend the granulocyte pellet in the recommended buffer from the isolation kit.
 - Count the cells and adjust the concentration as per the kit manufacturer's protocol.
 - Add the eosinophil isolation antibody cocktail to the cell suspension and incubate on ice for 15 minutes.
 - Add the magnetic particles and incubate on ice for 10 minutes.
 - Bring the total volume up with buffer and place the tube in the magnetic separator for 5-10 minutes.
 - Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.
- Purity and Viability Assessment:
 - Count the isolated eosinophils using a hemocytometer.
 - Assess viability using trypan blue exclusion (should be >95%).
 - Determine purity by preparing a cytospin of the isolated cells and staining with Wright-Giemsa or a similar stain. Purity should be >98%.

Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of eosinophils towards a chemoattractant, a key function inhibited by CCR3 antagonists.

Materials:

- Purified human eosinophils (from Protocol 1)
- RPMI 1640 with 0.5% BSA
- Recombinant human eotaxin-1 (CCL11)
- **BMS-639623** or other CCR3 antagonist
- Modified Boyden chambers (e.g., 48-well microchemotaxis chamber)
- Polycarbonate filters (5 µm pore size)
- Diff-Quik stain
- Microscope

Procedure:

- Preparation:
 - Resuspend purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1×10^6 cells/mL.
 - Prepare serial dilutions of **BMS-639623** in the same medium. Pre-incubate the eosinophils with the antagonist or vehicle control for 30 minutes at 37°C.
 - Prepare serial dilutions of eotaxin-1 in the same medium to be used as the chemoattractant.
- Assay Setup:

- Add the eotaxin-1 dilutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.
- Place the polycarbonate filter over the lower wells.
- Add the pre-incubated eosinophil suspension to the upper wells.
- Incubation and Analysis:
 - Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
 - After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the filter with Diff-Quik.
 - Count the number of migrated cells in several high-power fields for each well using a microscope.
 - Calculate the percentage inhibition of chemotaxis for each concentration of **BMS-639623** compared to the vehicle control.

Protocol 3: Eosinophil Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon CCR3 activation, a key signaling event that is blocked by antagonists.

Materials:

- Purified human eosinophils (from Protocol 1)
- HBSS with Ca²⁺ and Mg²⁺
- Fura-2 AM or Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Recombinant human eotaxin-1 (CCL11)
- **BMS-639623** or other CCR3 antagonist

- Fluorometric plate reader or spectrofluorometer

Procedure:

- Cell Loading:
 - Resuspend purified eosinophils in HBSS at $1-2 \times 10^6$ cells/mL.
 - Load the cells with Fura-2 AM (2-5 μ M) or Fluo-4 AM (1-4 μ M) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
 - Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.
- Assay:
 - Aliquot the loaded cells into a 96-well black-walled plate.
 - Place the plate in the fluorometer and record a baseline fluorescence reading.
 - Add **BMS-639623** or vehicle control to the wells and incubate for a short period (e.g., 1-5 minutes).
 - Add eotaxin-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm after excitation at ~490 nm.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Calculate the peak fluorescence response for each condition.
 - Determine the percentage inhibition of the calcium response by **BMS-639623** at different concentrations.

Protocol 4: Eosinophil Degranulation Assay (β -hexosaminidase Release)

This assay quantifies the release of granule contents, a key effector function of eosinophils, which can be modulated by chemokine signaling.

Materials:

- Purified human eosinophils (from Protocol 1)
- Tyrode's buffer with 0.1% gelatin
- Recombinant human eotaxin-1 (CCL11)
- Cytochalasin B
- **BMS-639623** or other CCR3 antagonist
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) substrate
- 0.1 M citrate buffer, pH 4.5
- Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
- 96-well plates
- Spectrophotometer (405 nm)

Procedure:

- Cell Treatment:
 - Resuspend purified eosinophils in Tyrode's buffer with gelatin.
 - Prime the cells with cytochalasin B (5 μ g/mL) for 15 minutes at 37°C. This enhances degranulation in response to chemokines.
 - Pre-incubate the primed eosinophils with **BMS-639623** or vehicle for 15 minutes.

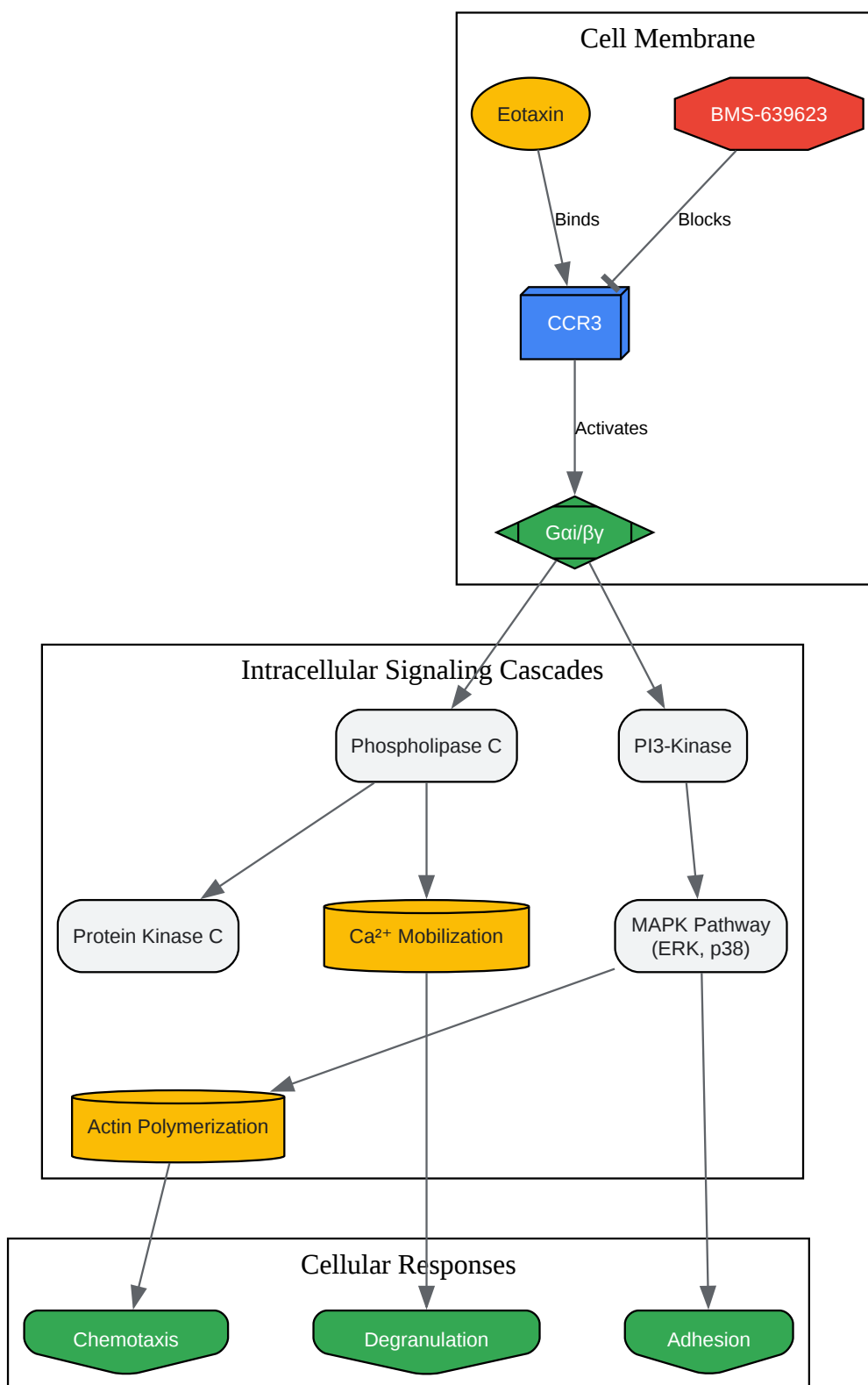
- Stimulate the cells with eotaxin-1 for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control for total release (cells lysed with 0.1% Triton X-100).
- Enzyme Assay:
 - Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
 - Transfer the supernatant to a new 96-well plate.
 - Add the pNAG substrate solution to each well and incubate for 60-90 minutes at 37°C.
 - Stop the reaction by adding the stop solution.
 - Read the absorbance at 405 nm.
- Calculation:
 - Calculate the percentage of β -hexosaminidase release for each condition: % Release = $[(\text{Absorbance_sample} - \text{Absorbance_negative_control}) / (\text{Absorbance_total_release} - \text{Absorbance_negative_control})] \times 100$
 - Determine the inhibitory effect of **BMS-639623** on eotaxin-induced degranulation.

Visualizations



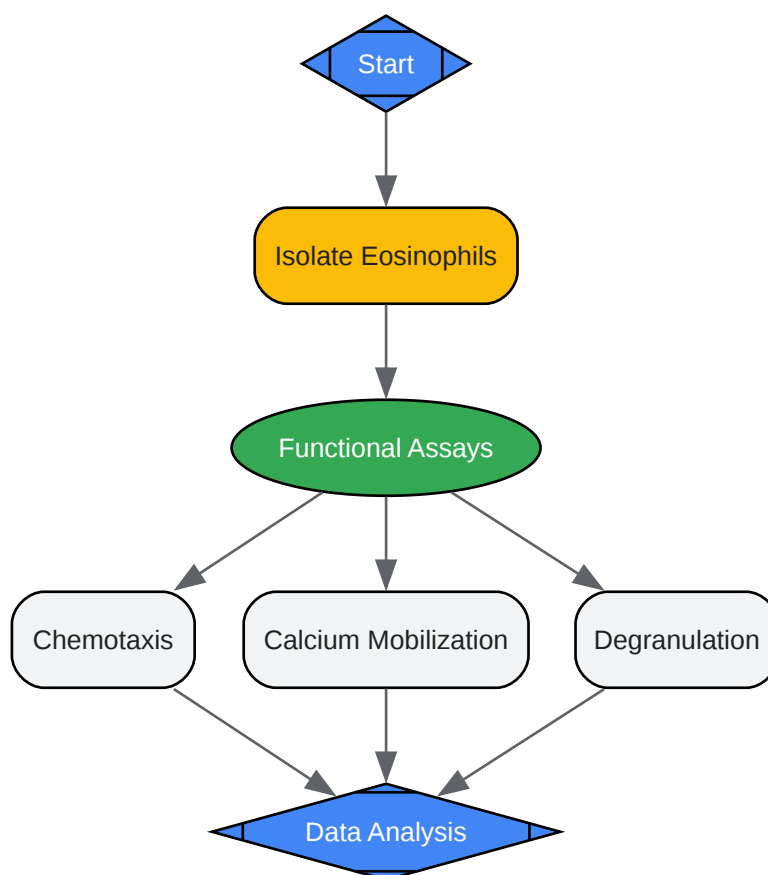
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Eosinophil Isolation Workflow Diagram



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CCR3 Signaling Pathway in Eosinophils



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Experimental Workflow Logic

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